molecular formula C16H23N3O4 B14360650 N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide CAS No. 94747-39-4

N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide

Cat. No.: B14360650
CAS No.: 94747-39-4
M. Wt: 321.37 g/mol
InChI Key: OSILVUIDJHIUQW-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the methoxybenzoyl group: The piperazine ring can be acylated with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the hydroxyethyl group: The final step involves the reaction of the intermediate with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the methoxybenzoyl moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxyethyl)-2-[4-(4-chlorobenzoyl)piperazin-1-yl]acetamide
  • N-(2-Hydroxyethyl)-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide

Uniqueness

N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide is unique due to the presence of the methoxy group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its solubility, stability, or binding affinity to specific targets.

Properties

CAS No.

94747-39-4

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C16H23N3O4/c1-23-14-4-2-13(3-5-14)16(22)19-9-7-18(8-10-19)12-15(21)17-6-11-20/h2-5,20H,6-12H2,1H3,(H,17,21)

InChI Key

OSILVUIDJHIUQW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC(=O)NCCO

Origin of Product

United States

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